2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzoate
Overview
Description
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzoate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique structure, which includes a morpholinomethyl group attached to a dimethylphenyl ring, and a chlorobenzoate ester group. Its molecular formula is C20H24ClNO3, and it has a molecular weight of 361.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylphenylmethanol with morpholine in the presence of a suitable catalyst to form 2,5-dimethyl-4-(morpholinomethyl)phenylmethanol.
Esterification: The intermediate is then reacted with 4-chlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzoates
Scientific Research Applications
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzoate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with biological receptors, while the chlorobenzoate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate
- 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenecarboxylate
Uniqueness
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinomethyl group enhances its solubility and reactivity, while the chlorobenzoate ester group provides stability and potential for further derivatization.
Properties
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-14-12-19(25-20(23)16-3-5-18(21)6-4-16)15(2)11-17(14)13-22-7-9-24-10-8-22/h3-6,11-12H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTBOZSRUBVDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)Cl)C)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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